molecular formula C15H13NO4 B14418857 Benzoic acid, 2-[(carboxymethyl)phenylamino]- CAS No. 85793-68-6

Benzoic acid, 2-[(carboxymethyl)phenylamino]-

Cat. No.: B14418857
CAS No.: 85793-68-6
M. Wt: 271.27 g/mol
InChI Key: SSERUHHPRWEKSG-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[(carboxymethyl)phenylamino]- is an organic compound with the molecular formula C15H13NO4. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a carboxymethyl group attached to a phenylamino group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[(carboxymethyl)phenylamino]- can be achieved through the Ullmann reaction under microwave irradiation. This method involves the reaction of 2-chlorobenzoic acid with N-phenylglycine in the presence of potassium carbonate as a hydrochloric acid acceptor and copper(I) chloride as a catalyst. The reaction is carried out in n-butanol containing less than 20% water .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of microwave irradiation in the Ullmann reaction enhances the reaction rate and yield, making it suitable for industrial applications. The reaction conditions, such as temperature and reaction time, are optimized to achieve the highest yield of the target product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[(carboxymethyl)phenylamino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzoic acid, 2-[(carboxymethyl)phenylamino]- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as an intermediate in drug synthesis.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[(carboxymethyl)phenylamino]- involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of certain microorganisms by interfering with their metabolic processes. It is absorbed into the cells and disrupts cellular functions, leading to the inhibition of growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-(phenylamino)-: This compound is similar in structure but lacks the carboxymethyl group.

    Anthranilic acid, N-phenyl-: Another similar compound with a different substitution pattern on the benzene ring.

Uniqueness

Benzoic acid, 2-[(carboxymethyl)phenylamino]- is unique due to the presence of both carboxymethyl and phenylamino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

85793-68-6

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

2-[N-(carboxymethyl)anilino]benzoic acid

InChI

InChI=1S/C15H13NO4/c17-14(18)10-16(11-6-2-1-3-7-11)13-9-5-4-8-12(13)15(19)20/h1-9H,10H2,(H,17,18)(H,19,20)

InChI Key

SSERUHHPRWEKSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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